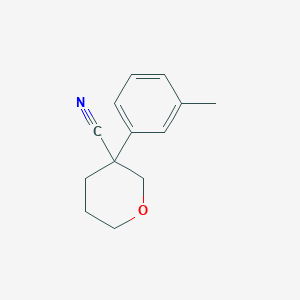
3-(3-Methylphenyl)oxane-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylphenyl)oxane-3-carbonitrile, with the chemical formula C13H15NO, is a compound that falls within the nitrile functional group. It consists of a nitrile group (–C≡N) attached to a three-membered oxane ring, which contains a methylphenyl (3-methylphenyl) substituent. The compound’s molecular weight is approximately 201.26 g/mol .
Vorbereitungsmethoden
The synthetic routes for 3-(3-Methylphenyl)oxane-3-carbonitrile are not extensively documented. industrial production methods typically involve the following steps:
Cyanation Reaction: The starting material, 3-(3-methylphenyl)oxane, undergoes a cyanation reaction using a cyanating agent (such as sodium cyanide or trimethylsilyl cyanide) to introduce the cyano group (–C≡N). The reaction conditions may vary, but it often occurs under basic conditions in a solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Analyse Chemischer Reaktionen
3-(3-Methylphenyl)oxane-3-carbonitrile can participate in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.
Reduction: Reduction of the nitrile group can yield the corresponding primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation or nitration).
Oxidation: Oxidation of the methyl group could lead to the formation of a ketone.
Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: As a versatile building block, it can be used in the synthesis of more complex molecules.
Pharmaceuticals: Its derivatives may exhibit biological activity, making it relevant for drug discovery.
Materials Science: It could contribute to the development of novel materials.
Wirkmechanismus
The compound’s mechanism of action remains largely unexplored. Further research is needed to understand its interactions with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
3-(3-methylphenyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-11-4-2-5-12(8-11)13(9-14)6-3-7-15-10-13/h2,4-5,8H,3,6-7,10H2,1H3 |
InChI-Schlüssel |
XEOAPWWEPXIDQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2(CCCOC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



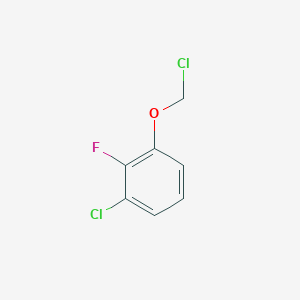


![Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13205723.png)
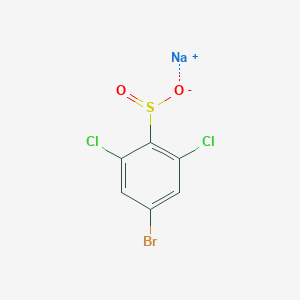
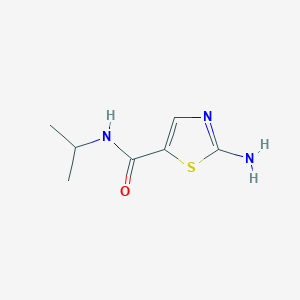


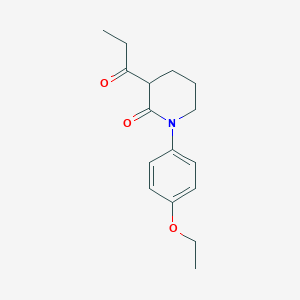
![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)


